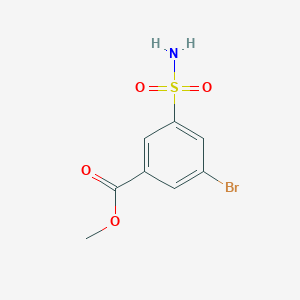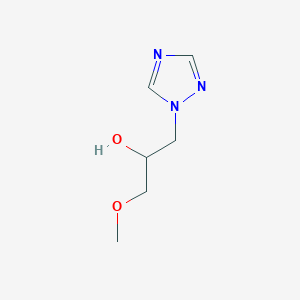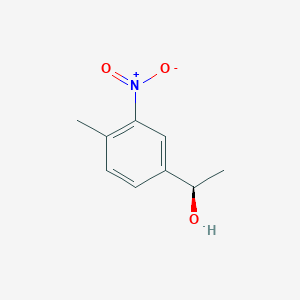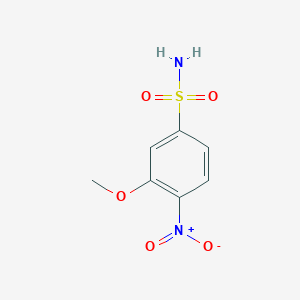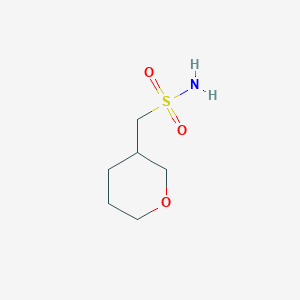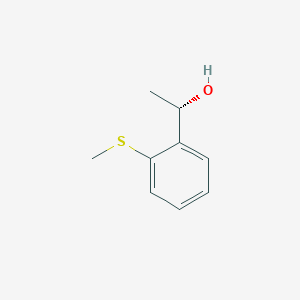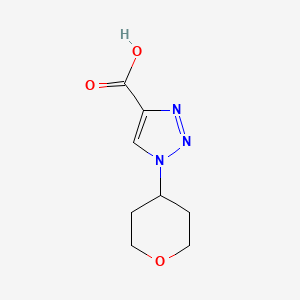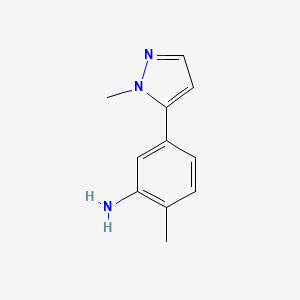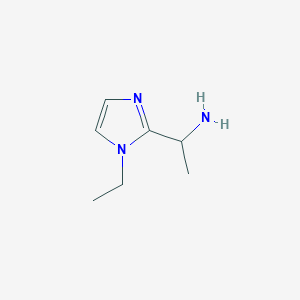
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid
Übersicht
Beschreibung
“3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid” is a chemical compound . It has a complex structure that includes a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, an indolizine ring, and a carboxylic acid group . The piperazine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.36 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemical structures. For instance, it has been used in condensation reactions to create compounds that are further characterized using techniques like LCMS, NMR, and X-ray diffraction. These compounds have potential applications in biological fields such as antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Biological Evaluation
- In biological evaluations, derivatives of this compound have been explored for their antibacterial and anthelmintic activities. The effectiveness of these compounds against specific bacteria and their anthelmintic properties have been a focus of research (Sanjeevarayappa et al., 2015).
Pharmaceutical Development
- This compound has been used as a starting point in the development of novel pharmaceutical agents. For example, it's been involved in the synthesis of inhibitors targeting specific biological pathways. The development of these inhibitors is crucial for therapeutic applications in various diseases (Chonan et al., 2011).
Chemical Reactivity and Derivatives
- Research has also focused on understanding the reactivity of this compound and its derivatives under different conditions. This includes studying how it reacts with various agents, which is essential for designing new chemical entities with potential biological activities (Mironovich & Shcherbinin, 2014).
Application in Synthesis of Chelating Agents
- It's been used in the synthesis of chelating agents. These agents have applications in radiopharmaceuticals, where they are used to bind to radioactive isotopes for medical imaging and therapy (Mundwiler et al., 2004).
Antimicrobial Activity
- Compounds derived from this chemical have been synthesized and evaluated for their antimicrobial properties. This research is significant for developing new antimicrobial agents to combat various infectious diseases (Shindikar & Viswanathan, 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indolizine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)15-7-6-14-5-4-13(16(22)23)12-21(14)15/h4-7,12H,8-11H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNBGMWWJQLWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)
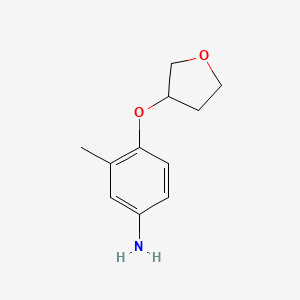
![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)

